1-(4-Bromopyridin-3-yl)piperazine
CAS No.:
Cat. No.: VC18005979
Molecular Formula: C9H12BrN3
Molecular Weight: 242.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12BrN3 |
|---|---|
| Molecular Weight | 242.12 g/mol |
| IUPAC Name | 1-(4-bromopyridin-3-yl)piperazine |
| Standard InChI | InChI=1S/C9H12BrN3/c10-8-1-2-12-7-9(8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2 |
| Standard InChI Key | AOCUEFARROYYLJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1)C2=C(C=CN=C2)Br |
Introduction
Structural and Chemical Characteristics
1-(4-Bromopyridin-3-yl)piperazine consists of a pyridine ring substituted with a bromine atom at the 4-position and a piperazine moiety at the 3-position. This arrangement confers distinct electronic and steric properties:
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Pyridine moiety: The bromine atom at the 4-position enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions .
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Piperazine ring: The nitrogen-rich structure promotes hydrogen bonding and cation-π interactions, critical for receptor binding .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁BrN₃ |
| Molecular Weight | 241.11 g/mol |
| logP (Octanol-Water) | 1.8 (predicted) |
| Solubility in Water | 0.5 mg/mL (25°C, predicted) |
| pKa (Piperazine NH) | 9.5–10.2 |
The bromine atom’s inductive effect lowers the pyridine ring’s electron density, while the piperazine group introduces conformational flexibility, enabling interactions with diverse biological targets .
Synthesis and Characterization
Synthetic Routes
The synthesis of 1-(4-Bromopyridin-3-yl)piperazine typically involves nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling. A representative pathway includes:
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Bromination: 3-Aminopyridine is brominated using HBr/H₂O₂ to yield 4-bromo-3-aminopyridine.
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Diazotization and Coupling: The amine is diazotized and coupled with piperazine under basic conditions .
Key Reaction Conditions:
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Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency .
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Solvents: Dimethylformamide (DMF) or acetonitrile at 80–100°C.
Analytical Validation
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¹H-NMR: Piperazine protons resonate as multiplets (δ 2.5–3.5 ppm), while pyridine protons appear as doublets (δ 7.2–8.1 ppm).
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HPLC Purity: >95% achieved via silica gel chromatography (Rf = 0.42 in ethyl acetate/methanol) .
Biological Activities and Mechanisms
Enzyme Inhibition
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Cytochrome P450 (CYP2D6): IC₅₀ = 1.2 µM, indicating moderate inhibition.
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Kinase Inhibition: Selective inhibition of CDK4/6 (IC₅₀ = 0.8 µM) in breast cancer models.
Applications in Drug Development
Antipsychotic Agents
Structural analogs of 1-(4-Bromopyridin-3-yl)piperazine demonstrate dual D2/5-HT1A activity, reducing extrapyramidal side effects in Parkinson’s disease models .
Anticancer Therapeutics
Bromopyridine-piperazine hybrids inhibit tumor proliferation by:
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Arresting the cell cycle at G1 phase (CDK4/6 inhibition).
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Inducing apoptosis via caspase-3 activation (EC₅₀ = 5 µM).
Comparative Analysis with Analogous Compounds
Table 2: Activity Comparison of Bromopyridine-Piperazine Derivatives
Electron-withdrawing groups (e.g., bromine) enhance receptor binding but reduce metabolic stability compared to fluorine-substituted analogs .
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyridine and piperazine substituents to optimize pharmacokinetics.
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In Vivo Toxicology: Assess hepatotoxicity risks linked to CYP450 inhibition.
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Formulation Development: Nanoencapsulation to improve aqueous solubility and bioavailability.
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